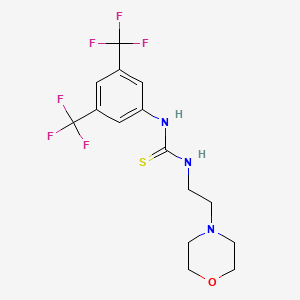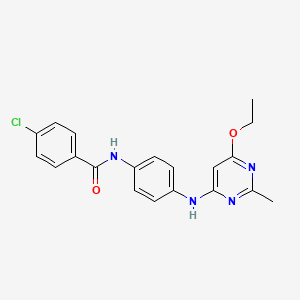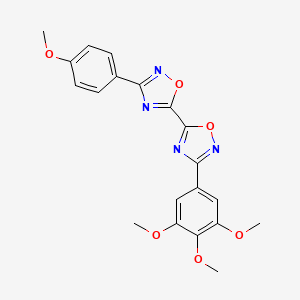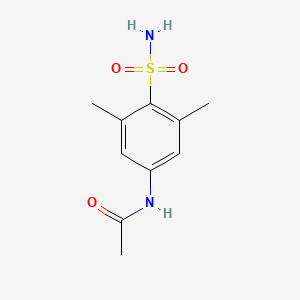
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C15H17F6N3OS and its molecular weight is 401.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science and Materials Chemistry
Polymerization and Resin Formation : The study by Costes, Reyx, and Platzer (1989) demonstrated the homopolymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane, elucidating a novel curing process that involves the opening of the epoxy ring. This process results in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, suggesting potential applications in advanced resin technologies (Costes, Reyx, & Platzer, 1989).
Novel Polymers via Diels–Alder Reaction : Kuhrau and Stadler (1993) explored the synthesis of new polymers through Diels–Alder polyadditions, utilizing bis(4-(1,2,4,-triazoline-3,5-dione-4-yl)phenyl)methane as a difunctional dienophile. This approach highlights the versatility of using advanced synthetic routes for the development of polymers with potentially unique properties (Kuhrau & Stadler, 1993).
Electrophoresis and Buffer Systems
Amine-Citrate Buffers : Clayton and Tretiak (1972) developed amine-citrate buffer systems for pH control in starch gel electrophoresis, enhancing the resolution of dehydrogenase isozymes. This indicates the potential for optimizing electrophoretic techniques through tailored buffer systems (Clayton & Tretiak, 1972).
Medicinal Chemistry and Drug Development
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a high affinity, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This contributes to the field of medicinal chemistry by providing insights into the development of new therapeutic agents (Harrison et al., 2001).
Molecularly Imprinted Polymers
Recognition of 5-Fluorouracil : Huynh, Pięta, D’Souza, and Kutner (2013) designed a molecularly imprinted polymer for the recognition of 5-fluorouracil, an antitumor chemotherapy agent, via RNA-type nucleobase pairing. This research opens avenues for the creation of highly selective sensor systems for detecting clinically relevant molecules (Huynh, Pięta, D’Souza, & Kutner, 2013).
Mécanisme D'action
Target of Action
It is known that similar compounds, such asN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , have been used as organocatalysts in organic chemistry .
Mode of Action
The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives, which share a similar structure, play a significant role in various organic transformations .
Result of Action
It is known that similar compounds are used extensively in promoting organic transformations .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRKUCHPUJKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)


![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)


